(2-Fluoro-3-nitrophenyl)methanamine

Description

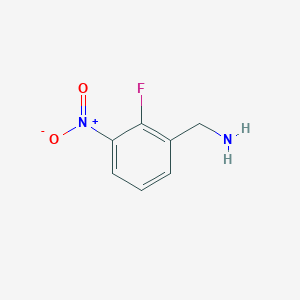

(2-Fluoro-3-nitrophenyl)methanamine is an aromatic amine derivative featuring a benzylamine backbone substituted with a fluorine atom at the 2-position and a nitro group at the 3-position of the phenyl ring (Fig. 1). This compound belongs to a class of fluorinated nitroaromatic amines, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties. The fluorine atom enhances electronegativity and metabolic stability, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Figure 1: Proposed structure of (2-Fluoro-3-nitrophenyl)methanamine.

Properties

Molecular Formula |

C7H7FN2O2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

(2-fluoro-3-nitrophenyl)methanamine |

InChI |

InChI=1S/C7H7FN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H,4,9H2 |

InChI Key |

FTAJZDNAYOSQMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-nitrophenyl)methanamine typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene. Subsequent fluorination yields 2-fluoro-3-nitrotoluene, which is then oxidized to produce 2-fluoro-3-nitrobenzoic acid . Finally, the reduction of the nitro group and subsequent amination results in (2-Fluoro-3-nitrophenyl)methanamine.

Industrial Production Methods

Industrial production methods for (2-Fluoro-3-nitrophenyl)methanamine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-nitrophenyl)methanamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Major Products Formed

Reduction: Produces (2-Fluoro-3-aminophenyl)methanamine.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Oxidation: Produces nitroso or nitro derivatives.

Scientific Research Applications

(2-Fluoro-3-nitrophenyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro and nitro groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Fluorine vs. Chlorine Substituents

- (2-Fluoro-3-nitrophenyl)methanamine: The 2-fluoro group increases electronegativity and lipophilicity compared to non-fluorinated analogs. Fluorine’s small atomic radius minimizes steric hindrance, preserving planar molecular geometry .

- 3-Chloro-N-phenyl-phthalimide (): Chlorine at the 3-position provides stronger electron-withdrawing effects than fluorine but introduces greater steric bulk. This impacts solubility, with chloro-substituted phthalimides typically less soluble in polar solvents .

Nitro vs. Methoxy Groups

Solubility Trends

- Methanamine Derivatives : Methylamine () is highly water-soluble (2,622 mm Hg vapor pressure at 25°C), but bulky substituents like nitro or trifluoromethyl reduce solubility. For example, benzenemethanamine derivatives () show lower solubility in polar solvents compared to unsubstituted methylamine .

- (2-Fluoro-3-nitrophenyl)methanamine : Predicted to have moderate solubility in organic solvents (e.g., DMF, acetonitrile) due to nitro and fluorine substituents, similar to [3-(3-Fluorophenyl)phenyl]methanamine () .

Data Table: Key Properties of (2-Fluoro-3-nitrophenyl)methanamine and Analogs

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Key Applications |

|---|---|---|---|---|---|

| (2-Fluoro-3-nitrophenyl)methanamine | C₇H₆FN₂O₂ | 2-F, 3-NO₂ | 169.13 | Moderate (DMF, MeCN) | Pharmaceuticals, Polymers |

| [3-(3-Fluorophenyl)phenyl]methanamine | C₁₃H₁₂FN | 3-F, biphenyl | 201.24 | Low | Kinase inhibitors |

| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 3-Cl, phthalimide | 265.67 | Low (THF, DCM) | Polyimide synthesis |

| 2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine | C₁₈H₁₈F₃NO | 4-OCH₃, 3-CF₃ | 345.34 | High (MeOH, EtOAc) | Receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.